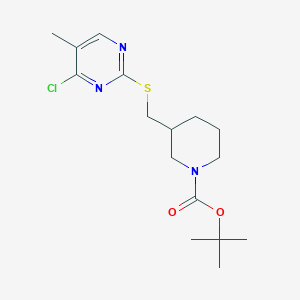

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core modified with two key functional groups:

- A tert-butyl carbamate (Boc) group at the 1-position, serving as a protective moiety for the piperidine nitrogen.

- A 4-chloro-5-methylpyrimidin-2-ylsulfanylmethyl substituent at the 3-position, linked via a thioether (sulfur-methyl) bridge.

The pyrimidine ring is substituted with chlorine (at position 4) and methyl (at position 5), conferring steric and electronic effects that influence reactivity and intermolecular interactions. The Boc group enhances solubility in organic solvents and stabilizes the piperidine during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyrimidine and piperidine motifs in bioactive molecules.

Properties

Molecular Formula |

C16H24ClN3O2S |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

tert-butyl 3-[(4-chloro-5-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24ClN3O2S/c1-11-8-18-14(19-13(11)17)23-10-12-6-5-7-20(9-12)15(21)22-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3 |

InChI Key |

UAWVIUGKSKGQKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1Cl)SCC2CCCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the tert-butyl ester group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Pyrimidine vs. Pyridine : The target compound’s pyrimidine core (two nitrogen atoms) offers distinct electronic properties compared to pyridine derivatives (one nitrogen). Pyrimidines are more electron-deficient, influencing binding in biological targets or catalytic reactions .

- Substituent Positions : Chlorine at position 4 (target compound) versus position 6 (Compound 2 in ) alters steric hindrance and electronic effects on the heterocycle.

Linking Group Variations

Piperidine/Piperazine Functionalization

- Boc Protection : The tert-butyl ester in the target compound and ’s derivative shields the piperidine nitrogen, preventing unwanted protonation or side reactions during synthesis.

- Hydroxyl vs. Methanol Groups: Compound 1 () has a hydroxyl group, improving aqueous solubility, whereas Compound 2 () includes a -CH2OH group, balancing hydrophilicity and steric bulk .

Implications for Research and Development

- Synthetic Utility : The Boc group in the target compound facilitates selective deprotection for further functionalization, a strategy shared with ’s derivative .

- Drug Design : Thioether-linked pyrimidines (as in the target compound) may offer improved blood-brain barrier penetration compared to oxygen-linked analogs, critical for CNS-targeted therapies.

- Stability Considerations : The absence of hydrochloride salts in the target compound (unlike Compounds 3–9 in ) suggests lower aqueous solubility but better organic-phase compatibility.

Biological Activity

The compound 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in pharmacological activity.

- Pyrimidine Moiety : A heterocyclic aromatic compound that contributes to the biological activity through interactions with biological targets.

- Tert-butyl Ester : This group enhances lipophilicity and may influence the compound's solubility and permeability.

Molecular Formula

The molecular formula for this compound is .

Research indicates that compounds similar to This compound often exhibit activity through various mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes, such as kinases or proteases, which are crucial in cellular signaling pathways.

- Receptor Modulation : The compound may interact with various receptors (e.g., G-protein coupled receptors), influencing physiological responses.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds, revealing significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 5.2 | Apoptosis induction |

| Compound B | MCF-7 (breast cancer) | 3.8 | Cell cycle arrest |

| Target Compound | A549 (lung cancer) | TBD | TBD |

Note: TBD indicates data not yet determined.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against bacterial strains. Preliminary studies have shown:

- Inhibition of Gram-positive bacteria : Effective against Staphylococcus aureus.

- Minimal inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL.

Case Studies

-

Case Study on Anticancer Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including the target compound, demonstrating potent activity against multiple cancer cell lines with mechanisms involving apoptosis and inhibition of cell proliferation.

-

Case Study on Enzyme Inhibition :

- Research highlighted the inhibition of glycogen synthase kinase 3 beta (GSK-3β) by similar compounds, which could have implications for treating neurodegenerative diseases and mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.